Technical Whitepaper: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Technical Whitepaper: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
A Strategic Synthon for Biaryl Scaffold Construction in Medicinal Chemistry[1]
CAS Number: 874219-44-0
Molecular Formula: C
Executive Summary
[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a highly specialized organoboron reagent used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its value lies in its trifunctional nature :
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Boronic Acid: Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1][2][3]
-
Nitro Group: Acts as a "masked" amine. It is chemically inert during the coupling but can be selectively reduced post-coupling to generate an aniline for further derivatization (e.g., urea or amide formation).
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Dimethylamide: Provides a stable, polar motif often required for solubility and hydrogen-bond acceptance in kinase inhibitors and protein-protein interaction modulators.[1]
This guide details the physiochemical profile, synthetic production, and critical application protocols for this compound, emphasizing the mechanistic nuances of handling electron-deficient aryl boronic acids.
Chemical Identity & Physiochemical Profile[1][4][5][6]
The compound features a phenyl ring substituted at the 1, 3, and 5 positions (meta-substitution pattern), creating a distinct electronic environment. Both the nitro (-NO
| Property | Specification |
| IUPAC Name | [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid |
| CAS Number | 874219-44-0 |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water (acidic form) |
| pKa (Boronic Acid) | ~8.0–8.5 (Lower than PhB(OH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen).[1][4] Hygroscopic. |
Synthetic Production Routes
The synthesis of CAS 874219-44-0 typically avoids direct nitration of a boronic acid precursor, which can lead to protodeboronation or regioselectivity issues.[1] The preferred industrial route utilizes a Miyaura Borylation strategy starting from a halogenated benzoic acid derivative.
Mechanistic Insight:
The choice of 3-bromo-5-nitrobenzoic acid as the starting material is strategic.[1] The bromine atom provides a handle for palladium-catalyzed borylation, while the nitro and carboxylic acid groups are already in place, avoiding harsh nitration conditions later in the sequence.
Figure 1: Synthetic pathway from commercially available benzoic acid precursors. The final step involves converting the pinacol ester to the free boronic acid, though the ester is often used directly.
Reactivity Profile: The Suzuki-Miyaura Coupling[1][2][3]
4.1 Electronic Effects on Catalysis
The presence of two strong electron-withdrawing groups (Nitro and Amide) makes the aryl ring highly electron-deficient.[1] This has two competing consequences for the Suzuki coupling mechanism:
-
Accelerated Transmetallation: The Lewis acidity of the boron center is enhanced, facilitating the formation of the boronate "ate" complex (Ar-B(OH)
) upon base addition. This accelerates the transmetallation step to the Palladium(II) center. -
Risk of Protodeboronation: Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous basic conditions at high temperatures. The mechanism involves the ipso-protonation of the "ate" complex.
4.2 Optimization Strategy
To mitigate protodeboronation while maintaining reactivity:
-
Base Selection: Use mild, anhydrous bases like K
PO or CsF in organic solvents (Dioxane/DMF) rather than aqueous carbonate systems. -
Catalyst: Ligands that facilitate oxidative addition (like phosphines in Pd(dppf)Cl
or XPhos Pd G2) are preferred to ensure the catalytic cycle outcompetes the decomposition pathway.
Figure 2: Catalytic cycle highlighting the entry point of the boronic acid and the competing decomposition risk due to electron-withdrawing substituents.[1]
Experimental Protocol: Biaryl Synthesis
Objective: Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid with an aryl bromide (Ar-Br).
Reagents:
-
1.0 eq Aryl Bromide
-
1.2 eq [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0)[1][5]
-
0.05 eq Pd(dppf)Cl
[1]·CH Cl (Catalyst)[1] -
3.0 eq K
CO (Base) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the Aryl Bromide, Boronic Acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen leads to homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO
. -
Purification: Flash column chromatography. The nitro group makes the product visible under UV (254 nm).
Applications in Drug Discovery[2][4][5][9][10]
This boronic acid is a "fragment-efficient" building block.[1]
-
Scaffold Design: It introduces a meta-substituted phenyl ring.[1] The meta positioning allows the drug designer to probe vectors that are off-axis from the primary binding interaction, often used to access hydrophobic pockets in kinase active sites.
-
Latent Functionality:
Safety & Handling
-
Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition.
-
Toxicity: Boronic acids are generally considered low toxicity, but the nitro-aromatic moiety suggests potential mutagenicity (Ames positive potential).[1] Handle with gloves in a fume hood.
-
Stability: Store at 4°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in the reaction mixture and does not affect stoichiometry.
References
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Suzuki-Miyaura Coupling Mechanism & Optimization
-
Protodeboronation of Electron-Deficient Boronic Acids
-
Synthesis of Nitro-Aryl Boronic Acids
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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Compound Data Verification
